2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, a chloro group, and a fluoro group attached to a phenyl ring, with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis can produce the corresponding carboxylic acids and amines .
Scientific Research Applications
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQJHODXTWEJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)N)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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